KYA1797K

Wnt Signaling Axin-GSK3β Complex Target Engagement

KYA1797K is the definitive probe for dual Wnt/β-catenin & RAS suppression. Unlike standard inhibitors (PKF118-310, ICG-001) targeting only β-catenin/TCF transcription, KYA1797K uniquely destabilizes both β-catenin and RAS via axin-RGS binding (Kd=0.29µM). With 2.8× greater potency than KY1220 (IC50=0.75µM), robust in vivo efficacy (70% tumor reduction at 25mg/kg), and consistent CRC GI50 values (4.2–5.0µM), it ensures reproducible dual-pathway interrogation. Procure the only validated tool for faithful Wnt/RAS crosstalk studies.

Molecular Formula C17H11KN2O6S2
Molecular Weight 442.5 g/mol
Cat. No. B608405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKYA1797K
SynonymsKYA1797K
Molecular FormulaC17H11KN2O6S2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]
InChIInChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;
InChIKeyPHUNRLYHXGMOLG-WQRRWHLMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KYA1797K for Research Procurement: A Potent and Selective Wnt/β-Catenin Inhibitor with Unique Dual β-Catenin/RAS Destabilization Activity


KYA1797K (CAS 1956356-56-1), a potassium salt with the molecular formula C17H11KN2O6S2 and a molecular weight of 442.51 g/mol, is a small-molecule Wnt/β-catenin pathway inhibitor that demonstrates a unique dual destabilization mechanism against both β-catenin and RAS [1]. It is characterized as a derivative of KY1220 with enhanced inhibitory potency (IC50 = 0.75 µM in TOPflash reporter assays) and high target selectivity, functioning by binding directly to the RGS domain of axin to enhance formation of the β-catenin destruction complex and activate GSK3β . The compound is a solid, crystalline powder with a purity of ≥98% (HPLC) that is soluble in DMSO (up to 29 mg/mL) but insoluble in water and ethanol . KYA1797K is intended strictly for laboratory research use and is not for human or veterinary application .

Procurement Consideration: Why KYA1797K Cannot Be Interchanged with Generic Wnt/β-Catenin Inhibitors


Generic substitution of KYA1797K with other Wnt/β-catenin inhibitors is not scientifically valid due to its unique, mechanism-based dual degradation of both β-catenin and RAS, a property not shared by its closest structural or functional analogs [1]. While many in-class compounds, such as PKF118-310 and ICG-001, disrupt β-catenin/TCF transcriptional activity, they do not simultaneously induce the degradation of RAS, a critical driver of resistance in many cancers [2]. Furthermore, KYA1797K is a specifically optimized derivative of KY1220 with significantly enhanced potency, binding affinity, and cellular efficacy, meaning the parent compound cannot serve as a suitable substitute . Relying on a generic alternative would result in the loss of the unique dual-pathway suppression that defines KYA1797K's utility, thereby compromising the validity and reproducibility of research outcomes in models where both Wnt and RAS-ERK pathways are aberrantly activated.

Quantitative Differentiation Guide for KYA1797K: Evidence-Based Procurement Rationale


Enhanced Binding Affinity and Potency Over the Parent Compound KY1220

KYA1797K was developed as an optimized derivative of the parent compound KY1220 and demonstrates a 2.8-fold improvement in Wnt/β-catenin pathway inhibition (IC50 = 0.75 µM vs. 2.1 µM in TOPflash assays) . This functional improvement is underpinned by its sub-micromolar binding affinity for the axin-RGS domain, with a dissociation constant (Kd) of 0.29 µM .

Wnt Signaling Axin-GSK3β Complex Target Engagement

Unique Dual-Pathway Suppression Not Observed with Other β-Catenin Inhibitors

A key differentiator for KYA1797K is its ability to simultaneously induce the degradation of both β-catenin and RAS. In SW480 colorectal cancer cells, treatment with 25 µM KYA1797K substantially reduced the protein levels of both β-catenin and pan-RAS, a dual effect not observed with other Wnt/β-catenin inhibitors that function primarily as transcriptional antagonists (e.g., PKF118-310 or ICG-001) [1]. This unique property is attributed to its direct activation of the GSK3β destruction complex, which targets both proteins for proteasomal degradation [2].

Cancer Signaling RAS-ERK Pathway Cross-talk

In Vivo Tumor Growth Suppression with 70% Reduction Compared to Vehicle Control

KYA1797K demonstrates robust in vivo efficacy in preclinical cancer models. In a colorectal cancer mouse xenograft model, intraperitoneal administration of KYA1797K at a dose of 25 mg/kg resulted in a 70% reduction in both tumor weight and volume compared to vehicle-treated controls . Furthermore, in a D-MT colorectal cancer xenograft model, a lower dose of 20 mg/kg also significantly reduced tumor growth .

Colorectal Cancer Xenograft Model In Vivo Efficacy

Consistent Growth Inhibition Across Multiple CRC Cell Lines

KYA1797K demonstrates consistent, low micromolar anti-proliferative activity across a panel of four distinct colorectal cancer (CRC) cell lines, which is critical for ensuring reproducible results across different experimental models .

Cell Proliferation GI50 CRC Models

Optimal Research Applications for KYA1797K Based on Quantified Performance Data


Investigating Cross-Talk Between Wnt/β-Catenin and RAS-ERK Pathways in Colorectal Cancer

Given its unique, evidence-supported ability to simultaneously degrade both β-catenin and RAS [1], KYA1797K is the optimal tool for dissecting the molecular interplay between these two critical oncogenic pathways. Its use is essential for studies where the goal is to observe the functional consequences of dual-pathway suppression, a result not achievable with standard Wnt or RAS inhibitors alone. Its consistent anti-proliferative GI50 values across a range of CRC cell lines (4.2-5.0 µM) make it a reliable reagent for these complex mechanistic studies .

Preclinical In Vivo Proof-of-Concept Studies for Wnt/β-Catenin-Driven Tumors

For researchers transitioning from in vitro to in vivo models, KYA1797K offers a well-validated path. Its robust in vivo efficacy, evidenced by a 70% reduction in tumor weight and volume in CRC xenograft models at 25 mg/kg , provides a strong, quantifiable foundation for preclinical studies. This data supports its procurement for projects aimed at establishing therapeutic proof-of-concept for Wnt/β-catenin inhibition in oncology, offering a clear benchmark for evaluating efficacy.

Studies Requiring High-Potency and High-Affinity Target Engagement of the Axin-GSK3β Complex

When the research objective demands high-fidelity target engagement, KYA1797K is the superior choice over its structural analog KY1220. Its 2.8-fold greater potency in functional TOPflash assays (IC50: 0.75 µM vs. 2.1 µM) and its quantified sub-micromolar binding affinity (Kd = 0.29 µM) for the axin-RGS domain ensure robust and reliable pathway inhibition at lower concentrations . This high affinity makes it an ideal chemical probe for studies focused on the structural biology or biochemistry of the β-catenin destruction complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KYA1797K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.